molecular formula C10H14N2O5 B13704597 Methyl 1-Boc-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Methyl 1-Boc-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Cat. No.: B13704597
M. Wt: 242.23 g/mol
InChI Key: ANPZJFGBXOVBTP-UHFFFAOYSA-N
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Description

Methyl 1-Boc-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-Boc-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of an appropriate imidazole derivative with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Boc-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Deprotection of the Boc group results in the formation of the free amine.

Scientific Research Applications

Methyl 1-Boc-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 1-Boc-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions to occur at other functional groups. The compound can act as a substrate or inhibitor in enzymatic reactions, depending on its structure and the nature of the enzyme. The pathways involved may include nucleophilic substitution, oxidation-reduction, and hydrolysis reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
  • Methyl 1-Boc-2-oxo-2,3-dihydro-1H-indene-2-carboxylate

Uniqueness

Methyl 1-Boc-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is unique due to its specific structure, which includes the Boc protecting group and the imidazole ring. This combination imparts distinct chemical properties, making it valuable in various synthetic applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

IUPAC Name

3-O-tert-butyl 5-O-methyl 2-oxo-1H-imidazole-3,5-dicarboxylate

InChI

InChI=1S/C10H14N2O5/c1-10(2,3)17-9(15)12-5-6(7(13)16-4)11-8(12)14/h5H,1-4H3,(H,11,14)

InChI Key

ANPZJFGBXOVBTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(NC1=O)C(=O)OC

Origin of Product

United States

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